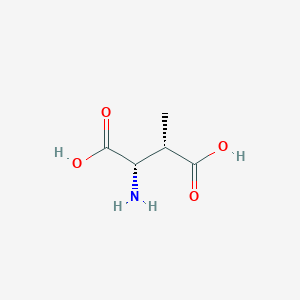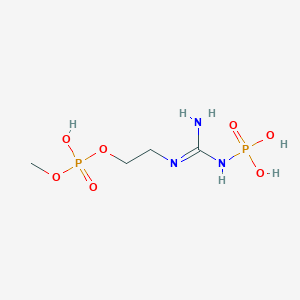
3'-Azido-3'-deoxyadenosine
Vue d'ensemble
Description
3’-Azido-3’-deoxyadenosine is a purine nucleoside analogue . It is an analogue of adenosine in which the ribose 3’-hydroxyl group is replaced by a reactive azido group . The reactive azido group in 3’-N3-Ado allows for reaction with suitable ligands .
Synthesis Analysis
The synthesis of 3’-Azido-3’-deoxyadenosine involves a 3’-oxidation/reduction/substitution procedure . The key 3’-azido derivative was obtained through this procedure. A modified purification protocol on a larger scale was developed for the oxidation step using the Garegg reagent .
Molecular Structure Analysis
The molecular structure of 3’-Azido-3’-deoxyadenosine is complex and involves several key components . The molecule is composed of a purine base (adenine), a deoxyribose sugar, and an azido group at the 3’ position of the sugar .
Chemical Reactions Analysis
3’-Azido-3’-deoxyadenosine is involved in several chemical reactions. It is a substrate for E. coli thymidine kinase . It can be converted to its mono-, di-, and triphosphate metabolites . Of these, AZT-5’-triphosphate is the most potent inhibitor of replicative DNA synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Azido-3’-deoxyadenosine include a molecular weight of 292.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . Its exact mass is 292.10323627 g/mol . It has a topological polar surface area of 134 Ų .
Applications De Recherche Scientifique
Bioorthogonal Chemistry
3’-Azido-3’-deoxyadenosine: is a key molecule in bioorthogonal chemistry, which allows for site-specific labeling and functionalization of biomolecules in living systems without interfering with natural biochemical processes . This compound can be incorporated into DNA and RNA strands, enabling researchers to track and isolate oligonucleotides within cells. The azide group in this nucleoside is reactive towards alkyne groups in the presence of a catalyst, facilitating click chemistry reactions that are essential for studying nucleic acid functions and interactions.
Antiviral Therapeutics
AZT was one of the first drugs developed to treat HIV/AIDS and remains a cornerstone in antiretroviral therapy . It functions by inhibiting the reverse transcriptase enzyme, thus preventing the replication of the virus. The development and use of AZT have significantly improved the management of HIV/AIDS, transforming it from a fatal disease to a manageable chronic condition.
Drug Delivery Systems
The modification of 3’-Azido-3’-deoxyadenosine has been explored to enhance the bioavailability of hydrophilic therapeutic agents . By designing prodrug derivatives that mimic natural lipids, researchers aim to improve drug delivery to target cells, leveraging the metabolic pathways of lipids to increase the effectiveness of antiviral agents.
Nucleic Acid Research
In the field of nucleic acid research, 3’-Azido-3’-deoxyadenosine serves as a building block for the synthesis of modified nucleosides . These modifications are crucial for understanding the structure and function of nucleic acids, as well as for the development of new synthetic strategies that expand the chemical space in nucleoside-based drug discovery.
Diagnostic Assays
3’-Azido-3’-deoxyadenosine: is utilized in diagnostic assays for its ability to undergo specific chemical reactions that enable the detection and quantification of various biomolecules . Its incorporation into assays can improve the sensitivity and specificity of diagnostic tests, particularly in the context of infectious diseases.
Synthetic Biology
In synthetic biology, 3’-Azido-3’-deoxyadenosine is used to modify RNA and DNA for the purpose of creating new biological parts or systems . The azide functionality allows for the introduction of non-natural elements into nucleic acids, enabling the design of novel biological functions and the exploration of the origins of life.
Mécanisme D'action
Target of Action
3’-Azido-3’-deoxyadenosine is a purine nucleoside analogue . It primarily targets indolent lymphoid malignancies . The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .
Mode of Action
3’-Azido-3’-deoxyadenosine interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by 3’-Azido-3’-deoxyadenosine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Additionally, by inducing apoptosis, it promotes the programmed death of these cells .
Result of Action
The result of 3’-Azido-3’-deoxyadenosine’s action is the inhibition of DNA synthesis and induction of apoptosis in targeted cells . This leads to a decrease in the replication of cancer cells and an increase in their programmed death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSTKVLFZRAPM-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311797 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58699-62-0 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 3'-Azido-3'-deoxyadenosine?
A: The synthesis of 3'-Azido-3'-deoxyadenosine represents a significant step towards understanding and manipulating biological processes. [, ] This modified nucleoside, with its azido group at the 3' position, can serve as a valuable tool in various biological applications. [, ] For instance, it can be incorporated into RNA molecules, potentially enabling the study of RNA structure, function, and interactions with other molecules. []
Q2: Are there different synthetic routes available for 3'-Azido-3'-deoxyadenosine?
A: Yes, researchers have explored different synthetic pathways for 3'-Azido-3'-deoxyadenosine. One study specifically focuses on the synthesis of both 3'-Azido-3'-deoxyadenosine and 3'-Amino-3'-deoxyadenosine. [] The existence of multiple synthetic routes highlights the ongoing efforts to optimize the production of this important molecule and potentially develop more efficient and cost-effective methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B1209273.png)